molecular formula C21H19NO5 B3075178 Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1027407-75-5

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B3075178
CAS No.: 1027407-75-5
M. Wt: 365.4 g/mol
InChI Key: NSLGYOTXIPMWNZ-HNENSFHCSA-N
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Description

Chemical Name: Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No.: 1027407-75-5 Molecular Formula: C₂₁H₁₉NO₅ Molecular Weight: 365.38 g/mol Structural Features: This compound is a substituted indoline derivative with a (Z)-configured ethoxy(phenyl)methylene group at position 3, an acetyl group at position 1, and a methyl ester at position 5. It is structurally related to kinase inhibitors such as Nintedanib (BIBF 1120), where it is identified as a process-related impurity or metabolite . Its synthesis involves multi-step organic reactions under controlled conditions, and its purity (≥98%) is critical for pharmaceutical applications .

Properties

IUPAC Name

methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGYOTXIPMWNZ-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027407-75-5
Record name Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027407755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL (Z)-1-ACETYL-3-(ETHOXY(PHENYL)METHYLENE)-2-OXOINDOLINE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y6VB7RMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indoline derivative with an ethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylmethylene groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Indoline Core

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound 1027407-75-5 C₂₁H₁₉NO₅ 365.38 Ethoxy(phenyl)methylene, acetyl Impurity in Nintedanib synthesis
Methoxy Analog 1253769-13-9 C₂₀H₁₇NO₅ 351.35 Methoxy(phenyl)methylene, acetyl Intermediate in kinase inhibitor synthesis; lower lipophilicity due to methoxy vs. ethoxy
Nintedanib Impurity 52 2380229-45-6 C₃₃H₃₅N₅O₅ 581.66 Piperazine-acetamido, phenylmethylene Higher molecular weight due to extended side chain; impacts VEGFR binding
Chloroacetyl Derivative 1160293-24-2 C₂₀H₁₆ClNO₅ 385.80 Chloroacetyl, methoxy(phenyl)methylene Increased reactivity due to chloro group; potential toxicity concerns
Key Findings:
  • Ethoxy vs.
  • Piperazine Modifications : Nintedanib Impurity 52 (CAS 2380229-45-6) includes a piperazine-acetamido group, which increases steric bulk and alters binding kinetics to tyrosine kinases like VEGFR and FGFR .

Functional Group Impact on Pharmacokinetics

Table 2: Pharmacokinetic and Stability Data
Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂) Key Stability Concerns
Target Compound 3.16 0.15 (aqueous buffer) 2.5 hours (human liver microsomes) Susceptible to ester hydrolysis
Methoxy Analog 2.89 0.22 (aqueous buffer) 3.1 hours Higher aqueous solubility due to smaller alkoxy group
Nintedanib Impurity 52 4.02 <0.05 Not reported Poor solubility due to bulky substituents
Chloroacetyl Derivative 3.16 0.10 1.8 hours Rapid degradation under basic conditions
Key Findings:
  • The ethoxy group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., piperazine in Impurity 52) reduce solubility, complicating formulation .
  • Metabolic Stability : The methoxy analog exhibits marginally better metabolic stability, likely due to reduced oxidative metabolism of the smaller alkoxy group .

Biological Activity

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a compound with the CAS number 1027407-75-5, is an indoline derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C21H19NO5
Molecular Weight: 365.38 g/mol
IUPAC Name: methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
CAS Number: 1027407-75-5

The compound features an indoline core, an ethoxy group, and a phenylmethylene moiety, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of an indoline derivative with ethoxybenzaldehyde under acidic or basic conditions. Common solvents include ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide enhancing the reaction efficiency. Industrially, optimized synthetic routes and purification methods such as recrystallization are employed to achieve high yield and purity .

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has shown potential as a microtubule-destabilizing agent, which is significant in cancer treatment .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylateSimilar Indoline DerivativeModerate anticancer activity
Methyl (Z)-1-acetyl-3-(propoxy(phenyl)methylene)-2-oxoindoline-6-carboxylateSimilar Indoline DerivativeLower efficacy compared to the target compound

This compound stands out due to its unique functional groups that enhance solubility and reactivity compared to other derivatives .

Case Studies

A recent study highlighted the synthesis and evaluation of several derivatives of the indoline scaffold for their anticancer properties. Among these compounds, those structurally similar to this compound were found to have varying degrees of activity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the key synthetic routes for Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate?

Methodological Answer: The compound is synthesized via multi-step condensation and functionalization reactions. A common approach involves reacting intermediates like 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate with methylating agents under controlled conditions. For example, in the synthesis of related indole derivatives, sodium acetate-catalyzed reflux in acetic acid is used to form Schiff base intermediates, followed by purification via silica gel chromatography (ethyl acetate/methanol gradients) . Patent data also highlight the use of inert gas atmospheres (e.g., nitrogen) to prevent oxidation during methyl ester formation .

Q. How is this compound characterized using analytical techniques?

Methodological Answer:

  • LCMS/HPLC: Retention times (e.g., 1.01–1.05 minutes under SQD-FA05 conditions) and molecular ion peaks (e.g., m/z 581.66 [M+H]⁺) confirm identity and purity .
  • NMR: Stereochemical confirmation of the (Z)-isomer relies on NOESY or ROESY to detect spatial proximity between the ethoxy group and aromatic protons .
  • X-ray crystallography: Resolves ambiguities in spatial arrangement, particularly for distinguishing Z/E isomers .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Hazard Codes: Classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation (H335) .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/methanol (95:5) to separate polar byproducts. Adjust gradient elution based on TLC monitoring .
  • Recrystallization: Optimize solvent pairs (e.g., DMF/acetic acid) to enhance crystal yield while avoiding decomposition .
  • HPLC Prep-Scale: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve structurally similar impurities (e.g., nitroso derivatives) .

Q. What strategies differentiate (Z)- and (E)-isomers during synthesis?

Methodological Answer:

  • Stereoselective Synthesis: Use bulky bases (e.g., DBU) to favor kinetic control of the (Z)-isomer via steric hindrance .
  • Spectroscopic Differentiation: Compare NOESY cross-peaks between the ethoxy group and indole protons. In the (Z)-isomer, these groups exhibit closer proximity .
  • Computational Modeling: DFT calculations predict thermodynamic stability of isomers, guiding reaction conditions (e.g., temperature, solvent polarity) .

Q. How does the compound degrade under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., free carboxylic acid) or nitroso derivatives .
  • Mechanistic Insight: Acidic conditions promote cleavage of the ethoxy group, while oxidation at the methylene bridge forms quinone-like structures .

Q. What role does this compound play in pharmaceutical impurity profiling?

Methodological Answer:

  • Impurity Identification: As a process-related impurity in nintedanib synthesis, it is monitored using LCMS thresholds (e.g., ≤0.15% per ICH Q3A guidelines) .
  • Control Strategies: Adjust reaction stoichiometry (e.g., excess methylating agent) and pH (7–8) to minimize unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 2
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Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

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